2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Vue d'ensemble

Description

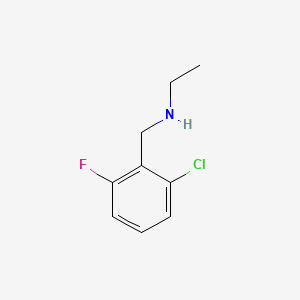

2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a chemical compound with the molecular formula C9H11ClFN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, an ethyl group, and a fluorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine typically involves the chlorination of 2-chloro-6-fluorotoluene, followed by a series of reactions to introduce the ethylamine group. One common method includes the following steps:

Chlorination: 2-chloro-6-fluorotoluene is chlorinated under illumination to produce 2-chloro-6-fluorobenzyl chloride.

Amination: The resulting 2-chloro-6-fluorobenzyl chloride is then reacted with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-ethyl-6-fluorobenzenemethanamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Applications De Recherche Scientifique

Agricultural Applications

Plant Growth Regulator

Flumetralin is classified as a dinitroaniline herbicide that selectively inhibits the microtubule formation in plants. It is primarily used to control sucker growth in tobacco plants after topping the floral portion. The mode of action involves the disruption of normal cell division processes, leading to stunted growth of unwanted shoots while promoting the development of the main plant .

Table 1: Summary of Flumetralin's Agricultural Uses

| Application Area | Crop Type | Mechanism of Action |

|---|---|---|

| Tobacco | Sucker Control | Inhibits microtubule formation |

| Vegetables | Growth Regulation | Controls vegetative growth |

| Ornamentals | Growth Control | Prevents excessive branching |

Environmental Impact Studies

Ecotoxicological Assessments

Flumetralin has undergone extensive ecotoxicological assessments to evaluate its environmental fate and potential risks to non-target organisms. Studies indicate that it has low bioaccumulation potential and is stable in aerobic soils with a half-life exceeding three years . The compound is considered to have minimal acute risks to aquatic life, although chronic effects on benthic organisms remain uncertain due to limited data .

Case Study: Environmental Risk Assessment

The United States Environmental Protection Agency conducted an ecological risk assessment for Flumetralin, concluding that its use poses low risks to fish and aquatic invertebrates under typical application scenarios. However, further research is necessary to fully understand its long-term impacts on soil health and microbial communities .

Medicinal Chemistry Applications

Potential Anticancer Activity

Recent studies have explored the potential anticancer properties of nitrogen-containing compounds similar to Flumetralin. Research indicates that derivatives of such compounds exhibit promising activity against various cancer cell lines, including colon cancer . The structure-activity relationship (SAR) studies suggest that modifications to the chemical structure can enhance efficacy against specific cancer types.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | SW1116 (Colon) | 7.29 |

| Methotrexate | SW1116 (Colon) | 2.49 |

| Compound B | HepG2 (Liver) | 10.00 |

Safety and Toxicological Considerations

Toxicity Profile

Flumetralin has been classified as harmful if swallowed or upon skin contact, necessitating careful handling during agricultural applications . Toxicity studies have shown adverse effects at high doses in animal models, including weight loss and organ toxicity . These findings underscore the importance of adhering to safety guidelines during its use.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-fluorobenzylamine: Similar structure but lacks the ethyl group.

Flumetralin: Contains additional nitro and trifluoromethyl groups, used as a plant growth regulator.

Uniqueness

2-Chloro-N-ethyl-6-fluorobenzenemethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS No. 62924-59-8) is a chemical compound that has garnered attention for its unique structural characteristics and potential biological activities. The compound features a chloro group, an ethyl group, and a fluorine atom attached to a benzene ring, making it versatile in various chemical reactions and biological applications. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, cellular effects, and potential applications in research and medicine.

The molecular formula of this compound is C9H11ClFN. Its structure allows for interactions with various biomolecules, influencing its biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological effects. Key aspects include:

- Absorption : The compound is absorbed through biological membranes due to its lipophilic nature.

- Metabolism : It undergoes metabolic processes primarily involving cytochrome P450 enzymes, leading to the formation of various metabolites through oxidation and reduction reactions.

- Excretion : Metabolites are typically excreted via urine.

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to either activation or inhibition of these enzymes, affecting the metabolism of other compounds.

- Receptor Binding : It can bind to specific receptor proteins, particularly G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways.

- Gene Expression Regulation : The compound may affect transcription factors and regulatory proteins, thereby altering gene expression patterns within cells.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It influences several cell signaling pathways by modulating the activity of GPCRs.

- Metabolic Alterations : By interacting with key metabolic enzymes, it can change metabolite levels and overall metabolic flux within cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Interaction

A study highlighted the compound's ability to inhibit certain cytochrome P450 isoforms, suggesting potential implications for drug-drug interactions in therapeutic settings. This finding emphasizes the need for caution when co-administering medications metabolized by these enzymes.

Study 2: Cellular Impact

Research demonstrated that exposure to this compound altered gene expression profiles in human cell lines, indicating its role as a modulator of cellular function. Specific genes involved in metabolic pathways were upregulated or downregulated depending on concentration.

Study 3: Pharmacological Applications

Investigations into the therapeutic potential of this compound revealed promise in developing new pharmaceutical agents targeting specific diseases due to its unique interaction profile with biomolecules.

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro, ethyl, and fluorine groups | Modulates enzyme activity; alters gene expression |

| 2-Chloro-6-fluorobenzylamine | Lacks ethyl group | Less potent in enzyme modulation |

| Flumetralin | Contains additional nitro groups | Primarily used as a plant growth regulator |

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMQEQZDCJUWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978741 | |

| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-59-8 | |

| Record name | Benzenemethanamine, 2-chloro-N-ethyl-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62924-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.